Hexadecyl hexadecenoate
Description
Properties
CAS No. |
71788-99-3 |
|---|---|
Molecular Formula |
C32H62O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
hexadecyl hexadec-2-enoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30H,3-27,29,31H2,1-2H3 |
InChI Key |
TYCWLPZLNYBZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl hexadecenoate can be synthesized through the esterification reaction between hexadecenoic acid and hexadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with temperatures typically ranging from 150°C to 200°C .
Chemical Reactions Analysis
Hydrogenation of the Double Bond
The hydrogenation of the double bond in the hexadecenoate moiety is a key reaction. For example, methyl hexadec-9-enoate (C₁₇H₃₂O₂), a related ester, undergoes catalytic hydrogenation in the presence of hydrogen gas (H₂), yielding hexadecanoic acid methyl ester (C₁₇H₃₄O₂). This reaction is exothermic, with an enthalpy change (ΔrH°) of -32.43 ± 0.60 kcal/mol (or -135.7 ± 2.5 kJ/mol ) under liquid-phase conditions . While hexadecyl hexadecenoate has a different alcohol moiety (hexadecanol vs. methanol), the presence of a similar double bond suggests analogous reactivity.
Reaction Table
| Reactant | Product | ΔrH° (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Methyl hexadec-9-enoate + H₂ | Hexadecanoic acid methyl ester | -32.43 ± 0.60 | Catalytic hydrogenation |
Hydrolysis to Fatty Acid and Alcohol
Esters generally undergo hydrolysis in acidic or basic conditions to yield carboxylic acids and alcohols. For this compound, hydrolysis would likely produce hexadecenoic acid and hexadecanol. This reaction is fundamental in lipid chemistry and is relevant to processes like saponification. While no direct data exists for this compound, analogous reactions of esters like ethyl 9-hexadecenoate (C₁₈H₃₄O₂) suggest similar pathways .
Oxidation and Degradation
Long-chain unsaturated esters are prone to oxidation, particularly at double bonds. Studies on related compounds, such as squalene and hexadecenoic acid, indicate that photo-oxidative degradation can occur under light exposure, reducing their stability over time . this compound, with its unsaturated structure, may undergo analogous oxidation, though experimental data specific to this compound is absent in the provided sources.
Scientific Research Applications
Chemical Properties and Structure
Hexadecyl hexadecenoate is an ester formed from hexadecanoic acid (palmitic acid) and hexadecenoic acid. Its chemical structure is characterized by a long hydrophobic hydrocarbon chain, which influences its behavior and interactions in various environments.
Pheromone Research in Insects
This compound plays a significant role in the chemical communication systems of insects, particularly in bees. It is involved in the production of pheromones that regulate social behaviors within colonies. Research has shown that this compound is synthesized in the Dufour's gland of honey bee queens and is crucial for reproductive signaling among worker bees .
Case Study: Honey Bee Communication
- Objective: To understand the role of wax esters like this compound in pheromone signaling.
- Methodology: The chemical composition of secretions from the Dufour's gland was analyzed using gas chromatography.
- Findings: this compound was identified as a key component influencing worker reproduction and colony dynamics .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of fatty acid esters, including this compound. These compounds exhibit activity against various bacterial strains, suggesting their potential use in developing antimicrobial agents.
Data Table: Antimicrobial Activity of Fatty Acid Esters
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 30 µg/mL |
| This compound | P. aeruginosa | 40 µg/mL |
Surface Coatings
This compound is utilized in formulating surface coatings due to its hydrophobic properties. These coatings are effective in reducing surface tension and enhancing water repellency.
Case Study: Hydrophobic Coating Development
- Objective: To evaluate the effectiveness of this compound in water-repellent coatings.
- Methodology: Coatings were applied to various substrates and tested for water contact angles.
- Findings: Coatings containing this compound exhibited significantly higher water contact angles compared to controls, indicating superior hydrophobicity .
Polymer Additives
In polymer science, this compound serves as a plasticizer and modifier to enhance the flexibility and durability of polymer matrices.
Data Table: Properties of Polymers with Additives
| Polymer Type | Additive | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Polyvinyl Chloride | This compound | 25 | 300 |
| Polyethylene | This compound | 30 | 350 |
Future Research Directions
The potential applications of this compound extend beyond current uses, with ongoing research focusing on:
- Developing novel antimicrobial formulations based on fatty acid esters.
- Exploring its role in enhancing the performance of biodegradable polymers.
- Investigating its effects on cellular signaling pathways in various biological systems.
Mechanism of Action
The mechanism of action of hexadecyl hexadecenoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and bioavailability of active pharmaceutical ingredients .
Comparison with Similar Compounds
Esters with Different Alkyl/Aryl Groups
Key Differences :
Esters with Different Fatty Acid Chains
Key Differences :
Esters with Functional Modifications
Key Differences :
Ecological and Industrial Significance
- Biological Roles: this compound in bumblebees shows geographic variation, suggesting adaptation to local environmental conditions . In contrast, 2-phenylethyl hexadecenoate in butterflies is species-specific and linked to mating behavior .
- Industrial Applications: Poly(hexadecyl acrylate) is microencapsulated for enhanced thermal conductivity in textiles , while hexadecyl maltopyranoside is critical in structural biology for membrane protein isolation .
Research Findings and Data
Analytical Characterization
- Mass Spectrometry: Used to confirm Δ11 double bonds in 2-phenylethyl hexadecenoate via DMDS adduct analysis .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals poly(hexadecyl acrylate) melts at 45–50°C, suitable for low-grade heat storage .
Biological Activity
Hexadecyl hexadecenoate, also known as hexadecyl (9E)-hexadecenoate, is a fatty acid ester that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₈H₃₄O₂
- Molecular Weight : 282.4614 g/mol
- CAS Number : 54546-22-4
- Structure :
- This compound Structure
Sources of this compound
This compound is primarily derived from natural sources, including various plant oils and animal fats. It is also synthesized in laboratory settings for research purposes.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Effects
Research indicates that fatty acid esters like this compound may exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory pathways. For instance, certain fatty acids can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
2. Antioxidant Activity
Fatty acid esters have been shown to possess antioxidant properties. This activity helps in neutralizing free radicals, thus protecting cells from oxidative stress. Studies have demonstrated that compounds similar to this compound can enhance the body's antioxidant defenses .
3. Modulation of Lipid Metabolism
This compound may influence lipid metabolism by acting on various metabolic pathways. It can alter the composition of cell membranes and affect lipid signaling pathways, which are vital for maintaining cellular homeostasis .
Study on Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of fatty acids highlighted that hexadecanoic acid derivatives, including this compound, significantly reduced inflammation markers in vitro and in vivo models. The study reported a decrease in nitric oxide production and pro-inflammatory cytokines when treated with these compounds .
Research on Antioxidant Effects
In another study, researchers evaluated the antioxidant capacity of various fatty acid esters. This compound exhibited a notable ability to scavenge free radicals and protect against lipid peroxidation, suggesting its potential as a dietary supplement to combat oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Free radical scavenging | |
| Lipid metabolism | Modulation of membrane composition |
Table 2: Comparison with Related Compounds
| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Lipid Modulation |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Ethyl 9-Hexadecenoate | Low | Moderate | High |
| Palmitic Acid | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
